molecular formula C15H16ClNO3S B2379936 3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride CAS No. 2260937-33-3

3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride

Cat. No.: B2379936
CAS No.: 2260937-33-3
M. Wt: 325.81
InChI Key: CTVDAKRCXWBTSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of 3-amino-naphthalene-1-sulfonyl chloride with pivaloyl chloride under appropriate conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with amino groups on proteins to form stable sulfonamide linkages, thereby modifying the protein’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride is unique due to the presence of both a pivalamido group and a sulfonyl chloride group on the naphthalene ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-15(2,3)14(18)17-11-8-10-6-4-5-7-12(10)13(9-11)21(16,19)20/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVDAKRCXWBTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=CC=CC=C2C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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